1-(4-Chlorobenzyl)-3-(2-oxoindolin-5-yl)urea
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Description
1-(4-Chlorobenzyl)-3-(2-oxoindolin-5-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CBIU and has a molecular formula of C17H14ClN3O2.
Scientific Research Applications
Synthetic Methods and Chemical Reactions
- Synthesis and Reactions with Anthranilic Acid Derivatives : One study explores the reactions of anthranilic acid derivatives with 3‐chloropropyl isocyanate, leading to compounds with potential for further chemical manipulation and study in medicinal chemistry and materials science (Papadopoulos, 1984).
Antioxidant Properties and Spectroscopic Elucidation
- Asymmetric Bis-Isatin Derivatives : A study reports the design, synthesis, and characterization of novel asymmetric bis-isatin derivatives containing urea/thiourea moiety. These compounds were investigated for their antioxidant properties, showing varied activities based on their structural differences (Yakan et al., 2021).
Mechanistic Studies in Chemistry
- Chemistry of Urea with Acyloins and Diacetyl : Research on the chemistry of urea and its reactions with acyloins and diacetyl provides insights into potential mechanistic pathways and the formation of novel cyclic compounds, which can have implications in synthetic and medicinal chemistry (Butler & Hussain, 1981).
Synthesis of Urea Derivatives
- Efficient Method for Synthesis : A study presents a simple and efficient method for the synthesis of 1-((aryl)(2-oxoindolin-3-yl)methyl)urea and thiourea derivatives. This methodology could be significant for developing pharmaceuticals or materials with specific properties (Yan et al., 2014).
Urea-Fluoride Interaction
- Proton Transfer Mechanisms : The interaction between urea derivatives and fluoride ions highlights complex hydrogen bonding and proton transfer mechanisms, which could be relevant in understanding biological processes or designing novel catalysts (Boiocchi et al., 2004).
Potential Anticancer Agents
- Synthesis and In Vitro Assay : Compounds related to 1-(4-Chlorobenzyl)-3-(2-oxoindolin-5-yl)urea have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells, indicating their potential as anticancer agents (Gaudreault et al., 1988).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-12-3-1-10(2-4-12)9-18-16(22)19-13-5-6-14-11(7-13)8-15(21)20-14/h1-7H,8-9H2,(H,20,21)(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNFHDKOBHXEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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